Cas no 2229603-95-4 (1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol)

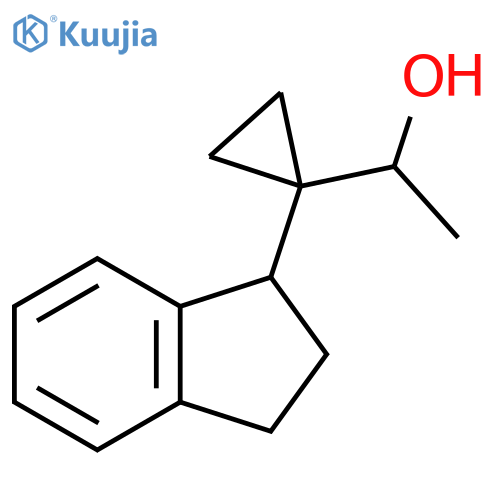

2229603-95-4 structure

商品名:1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol

1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol

- 2229603-95-4

- EN300-1746117

- 1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol

-

- インチ: 1S/C14H18O/c1-10(15)14(8-9-14)13-7-6-11-4-2-3-5-12(11)13/h2-5,10,13,15H,6-9H2,1H3

- InChIKey: FLVIVUCMNFQENS-UHFFFAOYSA-N

- ほほえんだ: OC(C)C1(C2C3C=CC=CC=3CC2)CC1

計算された属性

- せいみつぶんしりょう: 202.135765193g/mol

- どういたいしつりょう: 202.135765193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1746117-2.5g |

1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol |

2229603-95-4 | 2.5g |

$2631.0 | 2023-09-20 | ||

| Enamine | EN300-1746117-0.5g |

1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol |

2229603-95-4 | 0.5g |

$1289.0 | 2023-09-20 | ||

| Enamine | EN300-1746117-0.05g |

1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol |

2229603-95-4 | 0.05g |

$1129.0 | 2023-09-20 | ||

| Enamine | EN300-1746117-5g |

1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol |

2229603-95-4 | 5g |

$3894.0 | 2023-09-20 | ||

| Enamine | EN300-1746117-10g |

1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol |

2229603-95-4 | 10g |

$5774.0 | 2023-09-20 | ||

| Enamine | EN300-1746117-1g |

1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol |

2229603-95-4 | 1g |

$1343.0 | 2023-09-20 | ||

| Enamine | EN300-1746117-5.0g |

1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol |

2229603-95-4 | 5g |

$3894.0 | 2023-06-03 | ||

| Enamine | EN300-1746117-10.0g |

1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol |

2229603-95-4 | 10g |

$5774.0 | 2023-06-03 | ||

| Enamine | EN300-1746117-0.25g |

1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol |

2229603-95-4 | 0.25g |

$1235.0 | 2023-09-20 | ||

| Enamine | EN300-1746117-1.0g |

1-[1-(2,3-dihydro-1H-inden-1-yl)cyclopropyl]ethan-1-ol |

2229603-95-4 | 1g |

$1343.0 | 2023-06-03 |

1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

2229603-95-4 (1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol) 関連製品

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬